molecular formula C14H11N3O4S B2635863 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid CAS No. 1201630-75-2

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid

Cat. No.: B2635863
CAS No.: 1201630-75-2
M. Wt: 317.32
InChI Key: ZMEAEUWZRNAYDQ-UHFFFAOYSA-N
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Description

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, and a tosyl group attached to the pyrrole ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The tosyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can modulate various biological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid is unique due to the presence of the tosyl group, which enhances its biological activity and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-9-2-4-10(5-3-9)22(20,21)17-7-6-11-13(17)15-8-12(16-11)14(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEAEUWZRNAYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

HCl (6 N aqueous, 714 mL) was added to a yellow solution of methyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (17.8 g, 53.6 mmol) in 1,4-dioxane (715 mL) within a 2 L round bottom flask, and the mixture was heated at about 60° C. for about 16 h. The reaction mixture was cooled to ambient temperature. The organic solvent was removed under reduced pressure and the precipitate was collected, washed with water, and dried to yield 5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid (14.4 g, 85%) as a yellow solid: LC/MS (Table 1, Method a) Rt=1.63 min; MS m/z 316 (M−H)−.
Name
Quantity
714 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
715 mL
Type
solvent
Reaction Step One

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